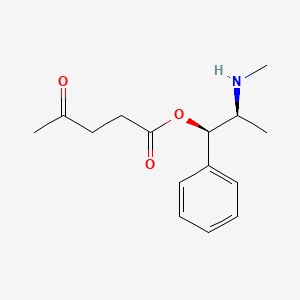

Ephedrine levulinate

Description

Historical Context of Ephedrine (B3423809) Chemistry and Derivatives

Ephedrine is a naturally occurring phenethylamine (B48288) alkaloid first described in Western literature in 1888, isolated from plants of the Ephedra genus. nih.gov Its presence in traditional Chinese medicine, known as máhuáng, has been documented for centuries. wikipedia.org The chemical synthesis of ephedrine was first achieved in 1885 by Japanese chemist Nagai Nagayoshi. wikipedia.org

Chemically, ephedrine is a substituted phenethylamine and an amphetamine derivative, structurally similar to compounds like phenylpropanolamine and methamphetamine. wikipedia.org It contains two chiral centers, leading to four stereoisomers: ephedrine ((1R,2S) and (1S,2R)) and pseudoephedrine ((1R,2R) and (1S,2S)). wikipedia.org The isomer commonly marketed is (−)-(1R,2S)-ephedrine. wikipedia.org

Beyond its historical medicinal uses, ephedrine and its derivatives have found applications in chemical synthesis, particularly as chiral auxiliaries or ligands in asymmetric synthesis. wikipedia.orgresearchgate.net The synthesis of high optical purity chiral compounds is crucial in various industries, including pharmaceuticals. researchgate.net Ephedrine derivatives have been employed to control the stereochemistry of reaction products. researchgate.net Synthetic methodologies for accessing ephedrine and its derivatives involve various approaches, including the reduction of intermediates and modifications of functional groups. dcu.ie For instance, the reductive amination of phenylacetylcarbinol is a known route for synthesizing ephedrine. dcu.iechemicalbook.com The resolution of racemic mixtures of ephedrine or its derivatives using chiral acids is also a method to obtain optically pure products. google.comgoogle.com

| Ephedrine Isomer | Stereochemistry | Common Designation |

|---|---|---|

| Ephedrine | (1R,2S) | (−)-Ephedrine |

| Ephedrine | (1S,2R) | (+)-Ephedrine |

| Pseudoephedrine | (1R,2R) | (+)-Pseudoephedrine |

| Pseudoephedrine | (1S,2S) | (−)-Pseudoephedrine |

Chemical Significance of Levulinate Esters in Organic Synthesis

Levulinic acid (4-oxopentanoic acid) is an organic compound classified as a keto acid. wikipedia.org It is a white crystalline solid soluble in water and polar organic solvents. wikipedia.org Levulinic acid is recognized as an important biomass-derived platform molecule, obtainable from the degradation of cellulose. wikipedia.orgresearchgate.net Its versatility stems from its two functional groups: a ketone and a carboxylic acid. cir-safety.org

Levulinate esters are synthesized through the esterification of levulinic acid with various alcohols. researchgate.netmdpi.com This reaction is typically catalyzed by acids, including homogeneous mineral acids or heterogeneous solid acid catalysts. researchgate.netnih.gov The development of efficient strategies for synthesizing levulinate esters is an area of significant interest, partly due to their potential as biofuels and fuel additives. nih.govacs.org However, their importance in organic synthesis extends beyond fuel applications.

Levulinate esters serve as valuable intermediates and precursors for the production of a variety of high-value chemicals. mdpi.com These include γ-valerolactone, pyrrolidone derivatives, 1,4-pentanediol, and succinic acid. mdpi.comsigmaaldrich.com The esterification of levulinic acid provides a direct and efficient pathway to these derivatives, characterized by high atom economy and potentially lower separation costs. mdpi.com Research into the catalytic esterification of levulinic acid explores various catalysts and reaction conditions to optimize the yield and selectivity of desired levulinate esters. researchgate.netmdpi.comanalis.com.my Studies have investigated the use of solid acid catalysts like nanosized TiO2 particles and ion-exchange resins such as Amberlyst-15 for the esterification of levulinic acid with different alcohols. researchgate.netmdpi.com The reaction scheme generally involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of an alcohol, forming the ester linkage. researchgate.net The chemical properties of levulinic acid, such as its solubility in water, alcohol, and oil, contribute to the feasibility of esterification reactions in various solvent systems. originmaterials.com

| Levulinic Acid Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8O3 | originmaterials.comthermofisher.com |

| Molecular Weight | 116.12 g/mol | sigmaaldrich.comthermofisher.com |

| Melting Point | 30-33 °C | sigmaaldrich.com |

| Boiling Point | 245-246 °C | sigmaaldrich.com |

| Density | 1.134 g/mL at 25 °C | sigmaaldrich.com |

| Solubility | Soluble in Water, Alcohol, Oil | originmaterials.com |

Ephedrine levulinate, as an ester formed between ephedrine (an amino alcohol with chiral centers) and levulinic acid (a keto acid), represents a compound that could potentially leverage the chemical properties and synthetic applications associated with both parent structures. While specific detailed research findings solely focused on the synthesis and chemical properties of "this compound" are less extensively documented in the provided search results compared to the individual components, its existence as a reported compound ncats.io suggests its potential relevance in chemical investigations, possibly exploring the interplay between the ephedrine scaffold's stereochemistry and the reactivity of the levulinate ester moiety. For example, preliminary computational studies have included L-ephedrine levulinate in investigations of molecular interactions, suggesting its consideration in chemical or biological modeling contexts. jpionline.org

Structure

3D Structure

Properties

CAS No. |

1082659-36-6 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

[(1R,2S)-2-(methylamino)-1-phenylpropyl] 4-oxopentanoate |

InChI |

InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3/t12-,15-/m0/s1 |

InChI Key |

SDERVCYTJVOPPI-WFASDCNBSA-N |

SMILES |

CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |

Canonical SMILES |

CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ephedrine levulinate; Ephedrine levulinate; L-Ephedrine levulinate; |

Origin of Product |

United States |

Synthetic Chemistry of Ephedrine Levulinate and Its Precursors

Strategies for Levulinate Esterification with Ephedrine (B3423809)

The formation of ephedrine levulinate involves the esterification of the secondary alcohol group of ephedrine with the carboxylic acid group of levulinic acid. Esterification is a fundamental reaction in organic chemistry, and various strategies can be employed, including both chemical and enzymatic methods.

Acid-Catalyzed Esterification Principles

Acid-catalyzed esterification is a common method for synthesizing esters. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester and regenerate the acid catalyst.

For the esterification of levulinic acid with an alcohol like ephedrine, the general principles of acid catalysis apply. The reactivity of alcohols in acid-catalyzed esterification reactions is known to follow a trend where primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. mdpi.com This is attributed to steric hindrance around the hydroxyl group. mdpi.com While specific data on the acid-catalyzed esterification of ephedrine with levulinic acid were not extensively detailed in the search results, studies on the acid-catalyzed esterification of levulinic acid with other alcohols, such as butyl alcohol and ethanol (B145695), have been reported using various acid catalysts, including metal nitrates and sulfonic carbon-based catalysts. mdpi.commdpi.commdpi.comncsu.edu These studies highlight the influence of factors such as catalyst type and loading, reaction temperature, and the molar ratio of reactants on the conversion and yield of the levulinate ester. mdpi.commdpi.commdpi.comncsu.edu For instance, iron (III) nitrate (B79036) has been shown to be an effective catalyst for the esterification of levulinic acid with butyl alcohol, achieving high conversion and selectivity under specific conditions. mdpi.com Similarly, sulfonated bagasse-carbonized solid acid has been successfully used for the esterification of levulinic acid with ethanol, yielding ethyl levulinate. ncsu.edu

Enzymatic Synthesis Approaches for Levulinates

Enzymatic synthesis offers an alternative, often more environmentally friendly, approach to esterification. Enzymes, particularly lipases, can catalyze esterification reactions under milder conditions compared to traditional chemical methods, often with high selectivity. researchgate.netresearchgate.net Enzymatic synthesis of levulinate esters has been explored using various lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435). researchgate.netresearchgate.netupm.edu.my These enzymatic reactions can be carried out in solvent-free systems, which offers advantages such as reduced waste and easier product isolation. researchgate.netresearchgate.net

Research into the enzymatic synthesis of levulinate esters, such as ethyl levulinate and amyl levulinate, has demonstrated the effectiveness of lipases as biocatalysts. researchgate.netresearchgate.netupm.edu.my Optimized conditions for these reactions have been determined, considering factors like reaction time, temperature, the molar ratio of alcohol to acid, and the amount of enzyme. researchgate.netupm.edu.my For example, a high conversion yield (96.2%) of ethyl levulinate was achieved using immobilized Candida antarctica lipase B under optimized conditions including temperature, reaction time, enzyme amount, and ethanol/levulinic acid molar ratio. upm.edu.my While specific enzymatic synthesis of this compound was not detailed in the search results, the successful enzymatic esterification of levulinic acid with other alcohols suggests that similar enzymatic approaches could potentially be explored for the synthesis of this compound.

Precursor Synthesis: Ephedrine Production Pathways

Ephedrine, the alcohol component of this compound, can be produced through several synthetic routes, including reductive amination, chemo-synthetic methodologies, and biosynthetic pathways.

Reductive Amination Routes of Phenylacetylcarbinol

One significant route for the synthesis of ephedrine involves the reductive amination of phenylacetylcarbinol (PAC). researchgate.netdcu.ie (R)-Phenylacetylcarbinol, also known as L-PAC, is a key precursor in the synthesis of ephedrine and pseudoephedrine. wikipedia.orgnih.gov This biotransformation process typically utilizes yeast, such as Saccharomyces cerevisiae, to convert benzaldehyde (B42025) into (R)-phenylacetylcarbinol through an acyloin condensation reaction catalyzed by pyruvate (B1213749) decarboxylase. researchgate.netdcu.iewikipedia.orgnih.govgoogle.comgriffith.edu.augoogle.com

The subsequent step involves the reductive amination of phenylacetylcarbinol with methylamine (B109427). dcu.ie This reaction can be carried out using various reducing agents and catalysts. For instance, reductive amination using methylamine and hydrogen over a platinum catalyst has been reported to produce ephedrine analogues. dcu.ie Sodium borohydride (B1222165) in methanol (B129727) has also been used as a reducing agent in the reductive amination of phenylacetylcarbinol derivatives. dcu.ie The reductive amination of phenylacetylcarbinol yields a mixture of ephedrine and pseudoephedrine, which are diastereomers. google.compsu.edu

Detailed research findings on the reductive amination of phenylacetylcarbinol highlight the factors influencing the yield and the ratio of ephedrine to pseudoephedrine. For example, one study reported a reaction yield of 95.6% of a mixture of (±)-ephedrine and (±)-pseudoephedrine from α-methylaminopropiophenone hydrochloride using potassium borohydride as the reducing agent, with a ratio of (±)-ephedrine to (±)-pseudoephedrine of 97.1:2.9. google.com

Chemo-Synthetic Methodologies from α-Methylaminopropiophenone

Ephedrine can also be synthesized chemically starting from α-methylaminopropiophenone. google.compsu.eduscientific.netmdma.chresearchgate.net This method typically involves the reduction of the ketone functional group in α-methylaminopropiophenone to a hydroxyl group, yielding ephedrine (an amino alcohol). google.compsu.eduscientific.netresearchgate.net

Various reducing agents can be employed for this transformation. Sodium amalgam in the presence of dilute hydrochloric acid and hydrogen in the presence of palladium on wood charcoal have been historically used for the reduction of α-methylaminopropiophenone, primarily yielding pseudoephedrine. mdma.cherowid.org More recent methods utilize reducing agents such as potassium borohydride or sodium borohydride. google.compsu.eduresearchgate.net For instance, the reduction of α-methylaminopropiophenone hydrochloride with potassium borohydride in methanol or ethanol has been reported to produce a mixture of ephedrine and pseudoephedrine. google.compsu.eduresearchgate.net The reaction conditions, such as temperature and reaction time, can influence the outcome of the reduction. google.compsu.edu

One experimental procedure describes dissolving α-methylaminopropiophenone hydrochloride in ethanol and adding potassium borohydride under stirring, controlling the temperature to obtain a mixture of (±)-ephedrine and (±)-pseudoephedrine. google.compsu.edu The resulting mixture can then be subjected to separation techniques, often utilizing chiral resolving agents like L-(-)-dibenzoyltartaric acid, to obtain optically pure ephedrine isomers. psu.eduscientific.netresearchgate.net

Biosynthetic Pathways of Ephedrine Alkaloids

The biosynthesis of ephedrine alkaloids occurs naturally in plants of the Ephedra genus. slideshare.netwikipedia.orgnih.govcdnsciencepub.comuni-freiburg.de The precise biosynthetic pathway has been a subject of research, with proposed routes involving the conversion of L-phenylalanine and pyruvate. wikipedia.orgcdnsciencepub.com

While early proposed pathways suggested modifications of L-phenylalanine, more recent research indicates a different route. wikipedia.org A proposed pathway suggests that L-phenylalanine is initially converted to trans-cinnamic acid, followed by further enzymatic transformations. wikipedia.orgnih.gov Another perspective suggests that the carbon skeleton of ephedrine is generated from pyruvate and either benzaldehyde or benzoic acid, through a reaction analogous to the formation of acetoin. cdnsciencepub.com

Stereoselective Synthesis and Chiral Resolution of Ephedrine Intermediates

The synthesis of ephedrine and its related stereoisomers, such as pseudoephedrine, norephedrine (B3415761), and norpseudoephedrine (B1213554), involves the creation of molecules with specific spatial arrangements of atoms due to the presence of chiral centers. Ephedrine itself contains two chiral carbons, leading to four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. pace.edu Achieving the desired stereoisomer with high purity is crucial for pharmaceutical applications, necessitating stereoselective synthesis or chiral resolution techniques.

Historically, ephedrine has been produced through processes that often involve a resolution step to separate the desired stereoisomer from a racemic mixture. google.com This can be a laborious and expensive process, frequently relying on fractional crystallization of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. google.comgoogle.com For instance, racemic ephedrine has been resolved using mandelic acid. dcu.ie Similarly, the separation of enantiomeric mixtures of intermediates like methylaminopropiophenone, a precursor to ephedrine, has traditionally been achieved by forming diastereomeric complexes with chiral reagents, such as bisbenzoyltartaric acid, and exploiting differences in solubility for separation. google.com However, these resolution methods often yield only 50% or less of the desired enantiomer and may not always achieve clean separation. google.com

Significant research has focused on developing stereoselective synthetic routes to directly produce ephedrine intermediates with high enantiomeric and diastereomeric purity, thereby minimizing or eliminating the need for resolution. One approach involves the asymmetric reduction of prochiral precursors. For example, the catalytic reduction of α-methyl aminopropiophenone hydrochloride over platinum can yield predominantly (+)-ephedrine with yields exceeding 90%, demonstrating stereoselectivity based on kinetic control where the ephedrine isomer forms faster than the pseudo isomer. dcu.ie

Another strategy utilizes asymmetric transfer hydrogenation (ATH) accompanied by dynamic kinetic resolution. This method has been applied to the synthesis of norephedrine and norpseudoephedrine enantiomers from a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one. nih.gov Chiral rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), are used as catalysts under mild conditions, achieving stereoselective formation of the desired products. nih.gov

Biocatalysis has also emerged as a powerful tool for the stereoselective synthesis of ephedrine intermediates. Multi-enzymatic cascades have been developed for the synthesis of all four phenylpropanolamine stereoisomers (which include norephedrine and norpseudoephedrine) from β-methylstyrene. x-mol.netnih.govnih.gov These cascades often involve the combination of stereocomplementary alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs). x-mol.netnih.gov For instance, a combination of an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with an (S)- or (R)-selective ω-transaminase can yield (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine with high optical purities (ee >99% and de >98%). rsc.org Another biocatalytic strategy involves the combination of an (S)-selective transaminase with an (S)-selective alcohol dehydrogenase to yield (1S,2S)-norpseudoephedrine with high enantiomeric and diastereomeric excess. rsc.org These enzymatic methods can start from inexpensive, achiral materials and proceed in one pot without isolation of intermediates. rsc.org

Stereoselective reduction of α-amino ketones is another key method for accessing β-amino alcohols like ephedrine intermediates. Highly diastereoselective synthesis of anti-γ-hydroxy β-amino alcohols has been achieved via zinc borohydride reductions of serine-derived α-amino ketones. researchgate.net

Chiral auxiliaries play a significant role in controlling stereochemistry during synthesis. Ephedra compounds, including ephedrines and pseudoephedrines, and their derivatives have been widely used as chiral ligands or inductors in asymmetric synthesis. ingentaconnect.comresearchgate.net Pseudoephedrine, for example, is employed in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov The synthesis of oxazolidines from ketones and pseudoephedrine or ephedrine in the presence of scandium triflate and molecular sieves proceeds with high diastereoselectivity. researchgate.net These oxazolidines can then undergo reductive ring cleavage to yield enantiomerically pure 1,2-aminoalcohols. researchgate.net

Resolution techniques, while sometimes less efficient than direct asymmetric synthesis, remain relevant for separating enantiomers. Methods such as thin-layer chromatography (TLC) using molecularly imprinted polymers (MIPs) as chiral stationary phases have been developed for the enantiomeric analysis and resolution of ephedrines and norephedrines. dss.go.th Supercritical fluid chromatography (SFC) with MIP stationary phases has also shown acceptable selectivity and resolution for the separation of (±)-ephedrine enantiomers. researchgate.net Capillary electrophoresis (CE) utilizing cyclodextrin (B1172386) derivatives as chiral selectors has demonstrated the ability to discriminate the enantiomers of ephedrine, pseudoephedrine, norephedrine, and methylephedrine. nih.gov

Detailed research findings often include data on yields, enantiomeric excess (ee), and diastereomeric ratio (dr) for specific reactions. For instance, in a biocatalytic conversion of 1-phenyl-1-oxo-2-methylaminopropane (MAK) to (1S,2S)-ephedrine using Morganella morganii, a molar yield of 84.4% and >99% (1S,2S)-ephedrine with no detectable (1R,2S)-ephedrine were reported under optimized conditions. ajol.info

Below are examples of data that might be presented in research related to stereoselective synthesis and chiral resolution of ephedrine intermediates:

| Method | Substrate | Product Isomer | Yield (%) | ee (%) | dr (%) | Citation |

| Biocatalytic Conversion (Morganella morganii) | 1-phenyl-1-oxo-2-methylaminopropane (MAK) | (1S,2S)-Ephedrine | 84.4 | >99 | N/A | ajol.info |

| Biocatalytic Cascade (R-selective carboligase + S-selective ω-TA) | Achiral precursors | (1R,2S)-Norephedrine | N/A | >99 | >98 | rsc.org |

| Biocatalytic Cascade (R-selective carboligase + R-selective ω-TA) | Achiral precursors | (1R,2R)-Norpseudoephedrine | N/A | >99 | >98 | rsc.org |

| Biocatalytic Cascade (S-selective transaminase + S-selective ADH) | Achiral precursors | (1S,2S)-Norpseudoephedrine | N/A | >98 | >99 | rsc.org |

| Catalytic Reduction (Pt catalyst) | α-methyl aminopropiophenone hydrochloride | (+)-Ephedrine | >90 | N/A | High | dcu.ie |

Note: N/A indicates data not explicitly provided in the cited snippet.

Structural Characterization and Stereochemical Analysis of Ephedrine Levulinate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For Ephedrine (B3423809) levulinate, these techniques would be employed to confirm the presence of both the ephedrine cation and the levulinate anion, and to elucidate their connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

NMR spectroscopy is a powerful tool for determining the structure and purity of organic molecules by providing detailed information about the carbon-hydrogen framework. Both 1H-NMR and 13C-NMR would be essential for the complete structural assignment of Ephedrine levulinate.

1H-NMR: Proton NMR would reveal the different types of protons in the molecule and their relative positions based on their chemical shifts, splitting patterns, and integration values. For this compound, signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons on the carbon chain, the N-methyl protons, the hydroxyl proton (if not exchanged with the solvent), and the protons of the levulinate anion (methyl ketone, methylene (B1212753) groups, and the acidic proton) would be expected. Studies on ephedrine alkaloids have shown characteristic 1H-NMR signals that aid in their identification and quantification. researchgate.netmdpi.com For instance, the target protons (H-1) of ephedrine have been shown to resonate at δ 4.76 ppm in 1H NMR spectra. researchgate.net While specific 1H-NMR data for this compound is not detailed in the search results, predicted NMR spectra are mentioned as being available via NMRDB. internetchemie.info

13C-NMR: Carbon-13 NMR provides information about the carbon skeleton. The number of signals indicates the number of distinct carbon environments. For this compound, signals for the aromatic carbons, the carbons in the aliphatic chain, the N-methyl carbon, and the carbons of the levulinate anion (including the ketone carbonyl and carboxylic acid carbonyl carbons) would be observed. Similar to 1H-NMR, specific 13C-NMR data for this compound was not found in the provided search results, although predicted spectra are indicated as available. internetchemie.info

NMR spectroscopy, particularly 2D NMR techniques like HMBC and HSQC-TOCSY, can be used to confirm the connectivity between atoms, which is crucial for verifying the structure of complex molecules or identifying impurities. mdpi.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. GC-MS couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it valuable for analyzing mixtures and identifying components.

For this compound, MS would reveal the molecular ion peak corresponding to the combined mass of the ephedrine cation and the levulinate anion (M+H)+ or similar adducts depending on the ionization method. The fragmentation pattern would provide structural clues. Studies on ephedrine and related compounds using GC-MS have identified characteristic fragments. pace.eduresearchgate.netnih.gov For example, mass spectrometry fragmentation of ephedrine has shown major fragments with mass-to-charge ratios of 43, 58, and 100. pace.edu GC-MS is widely used for the analysis of ephedrines in various matrices. researchgate.netnih.govscielo.br While direct GC-MS data for this compound was not found, the technique would be applicable, potentially requiring derivatization depending on the compound's volatility and thermal stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of chromophores (groups that absorb UV or visible light) within a molecule. Ephedrine contains a phenyl ring, which is a chromophore and absorbs in the UV region. The levulinate anion contains a ketone group, which also has a weak absorption in the UV. UV-Vis spectroscopy can be used for the quantitative analysis of compounds with suitable chromophores. While specific UV-Vis data for this compound was not found, the technique would be applicable for its detection and quantification based on the UV absorption of the ephedrine moiety. UV detection is commonly used in chromatographic methods for analyzing ephedrine and related compounds. researchgate.netnih.gov

Chiral Recognition and Enantiomeric Purity Assessment

Ephedrine is a chiral molecule with two stereocenters, existing as enantiomers and diastereomers. pace.edu Assessing the enantiomeric purity of this compound is crucial because different stereoisomers can have different pharmacological activities and safety profiles.

Chromatographic Enantioseparation Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Capillary Electrophoresis with Chiral Stationary Phases or Derivatizing Reagents)

Chromatographic techniques are widely used for separating enantiomers. This typically involves using a chiral stationary phase or a chiral mobile phase additive, or by converting the enantiomers into diastereomers using a chiral derivatizing reagent and separating them on an achiral phase.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for enantioseparation. Various chiral stationary phases are available that can separate ephedrine enantiomers based on differential interactions. bu.edu While specific HPLC data for this compound was not found, chiral HPLC methods developed for ephedrine and its salts would likely be adaptable.

Gas Chromatography (GC): Chiral GC, often coupled with MS, is also used for the enantioseparation of volatile or semi-volatile chiral compounds like ephedrine, often requiring derivatization to enhance volatility and improve separation. pace.edunih.govnih.gov Studies have demonstrated the chiral separation of ephedrine enantiomers using GC with cyclodextrin-based chiral stationary phases. pace.edunih.gov

Capillary Electrophoresis (CE): Chiral CE is an efficient technique for the enantioseparation of charged molecules. It involves adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to differential migration times. researchgate.netnih.govnih.govnih.govmdpi.com Chiral CE methods have been successfully developed for the separation of ephedrine enantiomers using various chiral selectors, including cyclodextrins and proteins like bovine serum albumin. researchgate.netnih.govnih.govmdpi.com

Spectroscopic Methods for Chiral Discrimination (e.g., NMR with Chiral Shift Reagents)

Spectroscopic methods can also be used to assess enantiomeric purity, although they are less common for routine analysis compared to chromatography.

NMR with Chiral Shift Reagents: Chiral solvating agents or chiral shift reagents can be added to the NMR sample. These reagents interact differently with the enantiomers, forming temporary diastereomeric complexes. This difference in interaction can lead to distinct chemical shifts for the corresponding nuclei of the enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric ratio. nih.govuu.nl This technique has been applied to ephedrine and related compounds. nih.gov

While the specific application of these detailed techniques to this compound is not widely reported in the immediate search results, the general principles and methodologies established for ephedrine and other chiral amines provide a strong indication of how this compound would be analyzed for its structural and stereochemical properties.

Theoretical and Computational Chemistry Studies of Ephedrine Levulinate

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and properties of molecules. These methods can be used to determine optimized geometries, energy landscapes, and electronic distributions.

Based on the available search results, detailed quantum mechanical studies specifically focused on Ephedrine (B3423809) levulinate concerning conformational analysis, frontier molecular orbital theory, or the prediction of chemical reactivity and stability parameters were not found. However, computational methods, including those that can be informed by quantum mechanics, have been applied to Ephedrine levulinate in the context of molecular interactions, such as docking studies.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis using quantum mechanical methods involves exploring the various possible three-dimensional arrangements of a molecule and determining their relative energies. Mapping the energy landscape helps identify the most stable conformers and the energy barriers between them. Specific studies detailing the conformational analysis and energy landscape mapping of this compound using quantum mechanical calculations were not identified in the search results.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) analysis, typically performed using quantum mechanical calculations, examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into a molecule's reactivity and charge transfer characteristics. Detailed FMO analysis and charge transfer properties specifically for this compound based on quantum mechanical calculations were not found in the provided search results.

Prediction of Chemical Reactivity and Stability Parameters (e.g., Bond Dissociation Energies, Average Local Ionization Energy)

Quantum mechanical calculations can be used to predict various chemical reactivity and stability parameters, such as bond dissociation energies and average local ionization energy. These parameters help assess how likely a molecule is to undergo certain chemical reactions or degrade. Specific computational studies predicting these parameters for this compound were not identified in the search results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations can provide information about the dynamic behavior of a system, including how molecules interact with each other and their environment.

While detailed molecular dynamics simulations specifically investigating the dynamic behavior of this compound in various environments were not extensively described in the search results, computational methods have been used to study its interactions. For example, a molecular docking study involving L-Ephedrine Levulinate examined its interactions with the active site of the arginase enzyme nih.gov.

Investigation of Intermolecular Interactions and Solvation Effects

Molecular dynamics simulations are powerful for investigating intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, as well as solvation effects in different solvents. These studies help understand how a molecule behaves in solution or in the presence of other molecules. Specific MD simulations detailing the intermolecular interactions and solvation effects of this compound were not found in the search results. However, the molecular docking study nih.gov indicated that L-Ephedrine Levulinate interacts with specific amino acid residues within the active site of arginase, including HIS-126, ASP-128, ASN-130, SER-137, HIS-141, ASP-232, ASP-234, GLU-277, HIS-101, and THR-246 nih.gov. These interactions are a form of intermolecular interaction in a biological context.

In Silico Modeling of Molecular Interactions

In silico modeling approaches, such as molecular docking and binding affinity predictions, are valuable tools for exploring how a molecule like this compound might interact with specific proteins or receptors within a biological system. These computational methods can help hypothesize potential biological targets and the strength of these interactions.

Molecular Docking Studies with Potential Biological Targets

Molecular docking studies have been conducted to investigate the potential interactions of this compound with biological targets, such as enzymes involved in physiological processes. One study explored the docking of L-Ephedrine Levulinate, among other ephedrine derivatives, with arginase and nitric oxide synthase (NOS) enzymes to assess their potential as inhibitors. jpionline.org

The study utilized docking software, such as GOLD, to determine fitness scores representing the likelihood and strength of binding interactions. jpionline.org Analysis of the docked complexes was performed using tools like Accelrys Discovery Studio. jpionline.org

Research findings indicate that L-Ephedrine Levulinate exhibited favorable fitness scores towards arginase when compared to certain other molecules, including N-methylephedrine, pseudoephedrine, and norephedrine (B3415761). jpionline.org This suggests a potential for L-Ephedrine Levulinate to interact with the active site of arginase. jpionline.org

However, when docked with NOS, L-Ephedrine Levulinate showed lower fitness scores compared to other ephedrine derivatives such as D-Ephedrine phosphate (B84403) (Ester), Phospharyl Ephedrine, and L(-)-Pseudoephedrine. jpionline.org This differential binding affinity towards different enzymes highlights the specificity of molecular interactions.

The following table summarizes some comparative GOLD fitness scores from these docking studies:

| Molecule | Target | GOLD Fitness Score Range | Notes |

| L-Ephedrine Levulinate | Arginase | Not explicitly stated | Had best fitness scores compared to some other ephedrine derivatives. jpionline.org |

| L-Ephedrine Levulinate | NOS | Not explicitly stated | Had lower fitness scores compared to some other ephedrine derivatives. jpionline.org |

| D-Ephedrine phosphate (Ester) | NOS | 48.58 | Highest among docked Ephedra molecules for NOS. jpionline.org |

| N-methacryloyl-L-ephedrine | NOS | 23.71 | Lowest among docked Ephedra molecules for NOS. jpionline.org |

| Arginine (substrate) | NOS | 30.79 | Used for comparison. jpionline.org |

Note: Specific fitness scores for L-Ephedrine Levulinate were not provided in the snippet, only comparative statements.

Computational Prediction of Ligand-Receptor Binding Affinities

Computational methods are also employed to predict the binding affinities of ligands, such as this compound, to various receptors. These predictions can help identify potential therapeutic targets or understand off-target interactions.

A computational listing for this compound concerning the KCa5.1 channel includes various numerical values associated with prediction modules and other metrics. cuhk.edu.cn While the precise interpretation of these values requires detailed context from the original source, their inclusion suggests that computational models have been applied to predict the potential interaction of this compound with this ion channel. cuhk.edu.cn

Furthermore, in the broader context of nuclear receptor binding agents (NRBAs) and selective estrogen receptor modulators (SERMs), computational approaches are used alongside experimental methods to assess binding affinity. google.comgoogle.com These studies often aim to determine metrics like IC50 or EC50 values, which quantify the concentration of a compound required to inhibit or activate a receptor by a certain percentage. google.com While "aryl levulinate" structures have been discussed in this context, specific computational binding affinity predictions for this compound with nuclear receptors were not detailed in the provided information. google.comgoogle.com

Computational prediction of binding affinities is a continuously evolving field, providing valuable theoretical data that can complement experimental studies in understanding the molecular behavior of compounds like this compound.

Pre Clinical in Vitro Molecular Interaction Studies

Ligand-Enzyme Interaction Profiling (e.g., Arginase Inhibition Assays)

Ligand-enzyme interaction profiling involves assessing the ability of a compound (ligand) to interact with and modulate the activity of specific enzymes. This can include studies to determine if a compound acts as an enzyme inhibitor, activator, or has no significant effect. Arginase inhibition assays, for example, measure a compound's ability to inhibit the activity of arginase enzymes, which are involved in the metabolism of arginine.

Based on the available literature search, detailed experimental in vitro data specifically on the enzyme inhibition profile of Ephedrine (B3423809) levulinate was not identified. However, one in silico study utilizing molecular docking techniques explored the potential of various molecules, including L-ephedrine levulinate, as arginase inhibitors. This computational study suggested that molecules like L-ephedrine levulinate could be ideal compounds for arginase inhibition based on their predicted fitness scores nih.gov. It is important to note that in silico studies provide theoretical predictions based on computational modeling and require experimental in vitro validation to confirm these potential interactions and determine parameters such as inhibition constants (e.g., IC50 values).

Receptor Binding Studies in Isolated Systems

Receptor binding studies in isolated systems investigate the ability of a compound to bind to specific cellular receptors. These studies typically use isolated cell membranes or purified receptor proteins and radiolabeled ligands to determine the affinity and selectivity of the test compound for the receptor. This provides information about whether a compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor).

While in vitro receptor binding studies have been conducted for ephedrine isomers and related compounds, examining their interactions with adrenergic receptors nih.govmims.comnih.gov, specific experimental in vitro receptor binding data for Ephedrine levulinate in isolated systems was not found in the reviewed literature. Studies on related ephedrine compounds have shown that structural and stereochemical differences can significantly influence adrenergic receptor binding characteristics nih.govnih.gov. However, without specific studies on this compound, its precise binding profile in isolated receptor systems remains to be experimentally determined.

Advanced Research Directions and Future Perspectives in Ephedrine Levulinate Chemistry

Exploration of Novel Synthetic Pathways to Ephedrine (B3423809) Levulinate Analogs

The synthesis of ephedrine levulinate typically involves the esterification of the hydroxyl group of ephedrine with the carboxylic acid group of levulinic acid ontosight.ai. Exploring novel synthetic pathways for this compound and its analogs is a key area for future research. This could involve developing more efficient, environmentally friendly, or stereoselective synthetic routes. Given that esterification can influence a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, the ability to synthesize a range of this compound analogs with targeted structural modifications could lead to compounds with altered or improved profiles ontosight.ai.

Research in this area might investigate the use of different catalysts, reaction conditions, or protecting group strategies to optimize the esterification process or to create novel linkages. Furthermore, exploring the synthesis of analogs could involve modifying either the ephedrine or the levulinic acid portion of the molecule. Modifications to the ephedrine core could aim to alter its interaction with biological targets or its metabolic fate, while variations in the levulinic acid moiety could influence solubility, stability, or prodrug characteristics. While specific novel synthetic pathways for this compound analogs are not widely detailed in current public literature, the general principles of organic synthesis and esterification provide a foundation for such explorations dokumen.pubchemicalbook.com. The development of biocatalytic approaches, as explored for the racemization of ephedrine, could also present novel avenues for the synthesis of specific stereoisomers of this compound or its analogs google.com.

Development of Hyphenated Analytical Techniques for Comprehensive Profiling

Comprehensive characterization of this compound and its potential metabolites or impurities requires advanced analytical techniques. Hyphenated techniques, which combine separation methods with detection methods, are crucial for achieving high sensitivity, selectivity, and structural information. Future research will likely focus on developing and validating hyphenated analytical methods specifically for this compound.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification and quantification of compounds in complex mixtures creative-proteomics.comnih.gov. The development of optimized chromatographic methods (e.g., selecting appropriate stationary phases and mobile phases) coupled with sensitive mass spectrometric detection would enable detailed profiling of this compound in various matrices. This is particularly important for studying its stability, purity, and potential presence in different formulations or biological samples. Ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge in addition to their mass-to-charge ratio, could provide further structural insights and improve the confidence of identification.

While analytical methods for ephedrine and ephedrine hydrochloride are established, the unique chemical structure of this compound necessitates the development of specific methods tailored to its properties lp.edu.uaresearchgate.net. The application of these advanced analytical techniques would be essential for quality control, pharmacokinetic studies, and the detection of the compound in various research and potential application settings.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is transforming various aspects of chemical and pharmaceutical research, including compound design and property prediction nih.govnih.govdrugbank.comresearchgate.net. Future perspectives for this compound chemistry involve leveraging these computational approaches to accelerate the discovery and optimization of the compound and its potential analogs.

ML models can be trained on existing datasets of chemical structures and their properties (e.g., physical properties, pharmacokinetic parameters, biological activities) to predict the characteristics of new or untested compounds. For this compound, ML and AI could be used to predict its solubility, stability, potential metabolic pathways, and interactions with various biological targets. This could help prioritize which analogs to synthesize and experimentally test, saving time and resources.

Furthermore, generative AI approaches could potentially be used to design novel this compound analogs with desired properties. By learning the structural features associated with specific characteristics, AI algorithms could propose new molecular designs that are predicted to exhibit improved efficacy or a more favorable profile. While the direct application of ML/AI specifically for this compound design is not extensively documented, the increasing integration of these technologies in drug discovery suggests a clear future direction for research on this compound and related structures drugbank.com. Computational studies, such as molecular docking, have already shown the potential for in silico analysis of ephedrine derivatives' interactions with biological targets jpionline.orgnih.gov.

Interdisciplinary Research at the Interface of Chemistry and Biological Sciences

Understanding the full potential of this compound requires close collaboration between chemists and biological scientists. Interdisciplinary research is crucial for investigating its interactions with biological systems, evaluating its potential activities, and understanding its fate in living organisms.

One area of interdisciplinary research could involve detailed studies of how the levulinate ester modification affects the pharmacological profile compared to the parent compound, ephedrine ontosight.ai. This could include in vitro and in vivo studies to assess its binding affinity to adrenergic receptors and other potential targets, its metabolic conversion back to ephedrine or other metabolites, and its pharmacokinetic profile.

Molecular docking studies, such as the one indicating L-Ephedrine levulinate's favorable interaction with arginase, highlight the value of computational biology in predicting potential biological activities and guiding experimental design jpionline.org. Future interdisciplinary research could expand on these findings to experimentally validate the inhibitory effect of this compound on arginase and explore its potential implications in conditions where arginase activity is implicated.

Furthermore, collaborations between chemists and biologists are essential for exploring novel therapeutic applications beyond those traditionally associated with ephedrine. This could involve screening this compound and its analogs against a range of biological targets or in various disease models to identify new potential uses. The complex regulatory landscape surrounding ephedrine also necessitates interdisciplinary efforts involving chemists, pharmacologists, and regulatory experts to navigate the development and potential application of this compound researchgate.net.

Q & A

Q. How should conflicting results between in silico predictions and experimental data for this compound be reconciled?

- Answer :

- Model Refinement : Adjust force fields or solvent parameters in molecular dynamics simulations to better match experimental binding affinities.

- Hypothesis Testing : Design follow-up experiments (e.g., isothermal titration calorimetry) to validate computational predictions.

- Discuss discrepancies in terms of limitations (e.g., static vs. dynamic binding site conformations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.